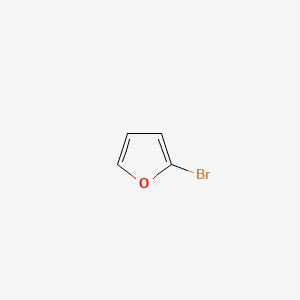
4-(Allyloxy)-3-bromobenzaldehyde
概要
説明
4-(Allyloxy)-3-bromobenzaldehyde is a compound that can be associated with various chemical reactions and synthesis processes. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related bromobenzaldehydes and their derivatives. These papers explore the synthesis, molecular structure, and chemical properties of bromobenzaldehydes, which can be extrapolated to understand the characteristics of 4-(Allyloxy)-3-bromobenzaldehyde.
Synthesis Analysis
The synthesis of bromobenzaldehydes and their derivatives is a topic of interest in several studies. For instance, the synthesis of 3-bromo-4-hydroxybenzaldehyde from l-tyrosine in marine red algae is discussed, highlighting a biosynthetic pathway involving a particulate enzyme system . Another study presents a one-pot allylboration-Heck reaction for the synthesis of 3-methyleneindan-1-ols from 2-bromobenzaldehydes, demonstrating a general and efficient method with potential applications for 4-(Allyloxy)-3-bromobenzaldehyde . Additionally, palladium-catalyzed Heck-type coupling reactions are used to synthesize dihydroxyalkenylbenzaldehydes from bromobenzaldehydes, which could be relevant for the synthesis of 4-(Allyloxy)-3-bromobenzaldehyde .
Molecular Structure Analysis
The molecular structure of bromobenzaldehydes is crucial for understanding their reactivity and physical properties. A study on a new polymorph of 2-bromo-5-hydroxybenzaldehyde reports the significant deviation of the bromine atom from the plane of the benzene ring, which could influence the reactivity of similar compounds like 4-(Allyloxy)-3-bromobenzaldehyde . Spectroscopic and quantum chemical investigations on a related compound, 4-hexyloxy-3-methoxybenzaldehyde, provide insights into the optimized geometry, vibrational frequencies, and molecular electrostatic potential, which are important for understanding the structure of 4-(Allyloxy)-3-bromobenzaldehyde .
Chemical Reactions Analysis
The reactivity of bromobenzaldehydes in various chemical reactions is well-documented. For example, the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves a series of reactions starting from 5-bromo-2-hydroxybenzaldehyde, showcasing the versatility of bromobenzaldehydes in synthetic chemistry . The hydrolysis of 3-bromo-4-hydroxybenzaldehyde in an ionic liquid demonstrates the influence of reaction conditions on the yield and purity of the reaction, which is relevant for the chemical manipulation of 4-(Allyloxy)-3-bromobenzaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzaldehydes are influenced by their molecular structure. The study on the new polymorph of 2-bromo-5-hydroxybenzaldehyde reveals the presence of hydrogen bonds, which could affect the melting point and solubility of similar compounds . The synthesis of 3-bromo-4-hydroxybenzaldehyde with a high yield and recovery rate indicates the stability and efficiency of bromination reactions, which are important for the production of 4-(Allyloxy)-3-bromobenzaldehyde . The identification of iodination and bromination products of 3-hydroxybenzaldehyde further emphasizes the reactivity of the bromine substituent, which is a key factor in the properties of 4-(Allyloxy)-3-bromobenzaldehyde .
科学的研究の応用
Enantioselective Synthesis and Organic Synthesis
One significant application of 4-(Allyloxy)-3-bromobenzaldehyde is in the field of enantioselective synthesis. Calder and Sutherland (2015) demonstrated an innovative one-pot allylboration-Heck reaction of 2-bromobenzaldehydes, a related compound, for the efficient synthesis of 3-methyleneindan-1-ols, which are important building blocks in organic synthesis. These compounds were synthesized with high enantioselectivity and excellent yields, showcasing the potential of bromobenzaldehydes in precision organic synthesis (Calder & Sutherland, 2015).
Hydrolysis Reactions and Ionic Liquid Studies
Liu Chang-chun (2009) explored the hydrolysis of 3-bromo-4-hydroxybenzaldehyde, a compound structurally similar to 4-(Allyloxy)-3-bromobenzaldehyde, in the ionic liquid 1-allyl-3-methyl-imidazolium [Amim]Cl. The study highlighted the effects of reaction conditions on the yield and purity of the hydrolysis reaction, indicating the relevance of bromobenzaldehydes in ionic liquid chemistry (Liu Chang-chun, 2009).
Catalytic Reactions and Compound Synthesis
The work of Gevorgyan et al. (1999) provides insight into the synthesis of indenols and indanones via catalytic cyclic vinylpalladation of aromatic aldehydes, including o-bromobenzaldehyde, which is closely related to 4-(Allyloxy)-3-bromobenzaldehyde. This research underscores the utility of bromobenzaldehydes in palladium-catalyzed reactions to produce complex organic compounds (Gevorgyan, Quan, & Yamamoto, 1999).
Chemical Modification and Antagonist Synthesis
The synthesis and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide by H. Bi (2014) demonstrate the chemical modification potential of bromobenzaldehydes. This study illustrates how derivatives of such compounds can lead to the development of novel antagonists, indicating their significance in medicinal chemistry (H. Bi, 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-bromo-4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6-7H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDSNZIXKSHPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369047 | |
| Record name | 4-(allyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-3-bromobenzaldehyde | |
CAS RN |
724746-23-0 | |
| Record name | 4-(allyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



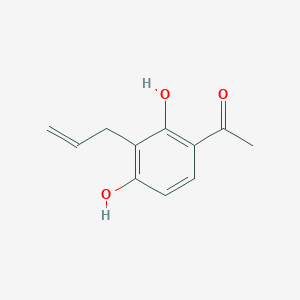

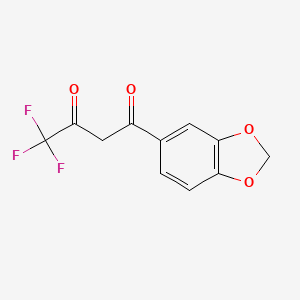
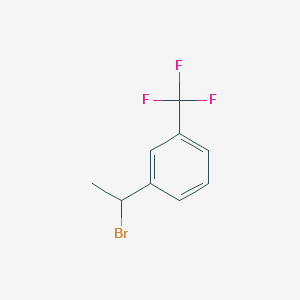
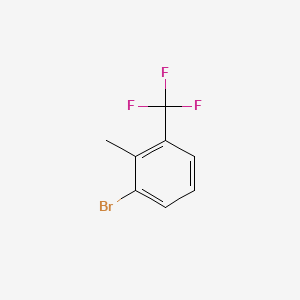
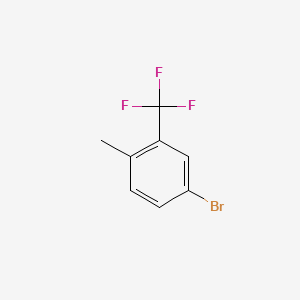


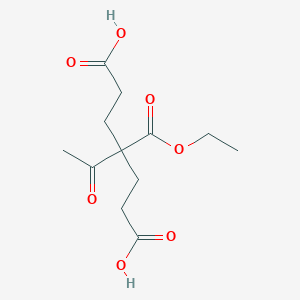
![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)

